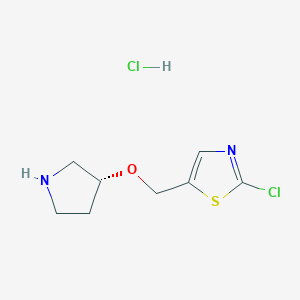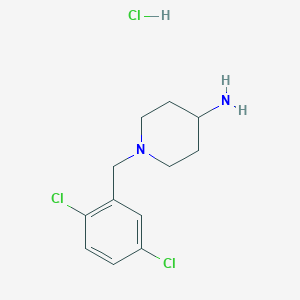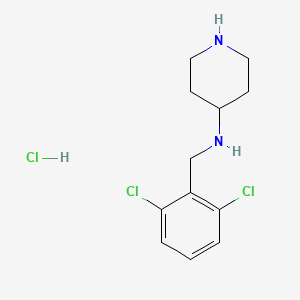
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
準備方法
The synthesis of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpiperazine as the primary reactants.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 2,4-dichlorobenzyl chloride is reacted with 3-methylpiperazine under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an appropriate solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
化学反応の分析
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol derivatives.
科学的研究の応用
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or stimulation, depending on the specific receptor subtype involved. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.
類似化合物との比較
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Unlike this compound, BZP is known for its stimulant properties and has been used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is a metabolite of certain antidepressants and has been studied for its effects on serotonin receptors.
1-(2,4-Dichlorobenzyl)piperazine: Similar to the compound , but without the methyl substitution on the piperazine ring, leading to different pharmacological properties.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHBENPTZYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)


![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899037.png)



